Linear Sequence vs. Cyclic hGH Fragment: Absence of Hyperglycemic Activity
In a landmark in vivo study, the cyclic C-terminal hGH fragments containing the Ser-Cys-Gly-Phe motif (e.g., hGH 172–191 and hGH 177–191) produced a significant transient rise in blood glucose in rats. In contrast, the minimal linear fragment hGH 179–191, which lacks the full N-terminal sequence required for cyclization, was completely inert [1]. As the linear H-Ser-Cys-Gly-Phe-OH corresponds to an even shorter C-terminal truncation, it is forecasted to be devoid of this specific hyperglycemic activity, a critical differentiator for experiments isolating lipolytic from glycemic responses.
| Evidence Dimension | In vivo hyperglycemic activity (rat model) |
|---|---|
| Target Compound Data | Not active (predicted based on truncation beyond hGH 179–191) |
| Comparator Or Baseline | hGH 172–191 and hGH 177–191: produced transient blood glucose rise; hGH 179–191: inert |
| Quantified Difference | Complete loss of activity between active cyclic fragments and inert linear C-terminal truncations |
| Conditions | In vivo injection; normal rats [1] |
Why This Matters
This differentiates the linear tetrapeptide as a negative control or a probe to study lipolytic effects independent of glycemic modulation, which is impossible with larger cyclic hGH fragments.
- [1] Blake, J., & Li, C. H. (1977). The synthesis and hyperglycaemic activity of the amino acid sequence 172–191 of human growth hormone. Biochemical and Biophysical Research Communications, 74(3), 1004–1008. View Source
